Binding Affinity Comparison: Target Compound vs. Non-Nitrated Analog in hCA II
Although direct Ki/IC50 data for CAS 790271-27-1 is not publicly disclosed in peer-reviewed literature, class-level evidence from the closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series demonstrates that o-nitro substitution can enhance inhibitory potency against the tumor-associated isoform hCA IX. The non-nitrated lead compound 11 exhibited a Ki of 8.3 nM against hCA IX, while the o-nitro structural motif in the target compound is known from prior sulfonamide SAR to improve interactions within the hCA IX active site [1]. This inference supports that CAS 790271-27-1 may offer superior or distinct activity profiles compared to non-nitrated piperidine-4-carboxylic acid derivatives.
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Not available (compound is a synthetic intermediate; expected Ki based on o-nitro sulfonamide class: <100 nM) |
| Comparator Or Baseline | Compound 11 from Moi et al. (1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, non-nitrated): Ki = 8.3 nM for hCA IX |
| Quantified Difference | Cannot be directly calculated; o-nitro substitution is predicted to maintain or improve low-nanomolar potency |
| Conditions | In vitro fluorometric assay against recombinant human CA isoforms at pH 7.4 |
Why This Matters
Procurement of this specific building block enables rational SAR exploration around the o-nitro position, which is pivotal for optimizing isoform-selective CA IX/XII inhibitors for anticancer research.
- [1] Moi D, et al. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Med Chem Lett. 2024;15(4):470-477. View Source
